molecular formula C7H8ClFN2O2 B6198016 methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride CAS No. 2680534-32-9

methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride

Cat. No.: B6198016
CAS No.: 2680534-32-9
M. Wt: 206.6
InChI Key:
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Description

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H8ClFN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of fluorine and amino groups in its structure makes it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-amino-3-methylpyridine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The resulting fluorinated intermediate is then esterified using methanol and hydrochloric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Amino-substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The amino group may facilitate binding to active sites of enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-fluoropyridine
  • 3-amino-5-chloropyridine
  • Methyl 3-amino-5-chloropyridine-2-carboxylate

Uniqueness

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is unique due to the presence of both fluorine and amino groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride involves the reaction of 3-cyanopyridine with methylamine and sodium borohydride to form methyl 3-amino-5-cyanopyridine-2-carboxylate. This intermediate is then reacted with hydrofluoric acid and sodium hydroxide to form methyl 3-amino-5-fluoropyridine-2-carboxylate. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "3-cyanopyridine", "methylamine", "sodium borohydride", "hydrofluoric acid", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with methylamine and sodium borohydride in methanol at room temperature to form methyl 3-amino-5-cyanopyridine-2-carboxylate.", "Step 2: Methyl 3-amino-5-cyanopyridine-2-carboxylate is then reacted with hydrofluoric acid and sodium hydroxide in water at 80°C to form methyl 3-amino-5-fluoropyridine-2-carboxylate.", "Step 3: The product from step 2 is treated with hydrochloric acid to obtain the hydrochloride salt of methyl 3-amino-5-fluoropyridine-2-carboxylate." ] }

CAS No.

2680534-32-9

Molecular Formula

C7H8ClFN2O2

Molecular Weight

206.6

Purity

95

Origin of Product

United States

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